N-(4-butoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide
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Overview
Description
N-(4-butoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound features a piperidine ring, a triazole ring, and a butoxyphenyl group, making it a molecule of interest in various fields of scientific research.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe in biochemical assays or as a tool for studying biological pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Piperidine Ring: The triazole ring can be linked to a piperidine derivative through nucleophilic substitution or other coupling reactions.
Introduction of the Butoxyphenyl Group: This step often involves the use of a butoxyphenyl halide or similar reagent to introduce the butoxyphenyl moiety via electrophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the butoxyphenyl group.
Reduction: Reduction reactions could target the triazole ring or other functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially involving the aromatic ring and the piperidine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring or piperidine nitrogen.
Mechanism of Action
The mechanism of action of N-(4-butoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The triazole ring and piperidine moiety could play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide
- N-(4-ethoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide
- N-(4-propoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide
Uniqueness
N-(4-butoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is unique due to the presence of the butoxy group, which can influence its lipophilicity, solubility, and overall pharmacokinetic properties. This structural variation can lead to differences in biological activity and potential therapeutic applications compared to its analogs.
Properties
IUPAC Name |
N-(4-butoxyphenyl)-4-(triazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-2-3-14-25-17-6-4-15(5-7-17)21-18(24)22-12-8-16(9-13-22)23-19-10-11-20-23/h4-7,10-11,16H,2-3,8-9,12-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJLUZHIMKQVSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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